2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol
Description
Properties
IUPAC Name |
2-[3-(6-bromo-4H-1,3-benzodioxin-8-yl)-1H-pyrazol-5-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O4/c1-23-12-2-3-13(17(22)6-12)15-7-16(21-20-15)14-5-11(19)4-10-8-24-9-25-18(10)14/h2-7,22H,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMPJSVALYDAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC4=C3OCOC4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The target molecule can be dissected into three key subunits:
Two primary synthetic routes emerge:
- Route A : Sequential assembly of the pyrazole ring followed by coupling with the benzodioxin and methoxyphenol units.
- Route B : Prefabrication of the benzodioxin-pyrazole intermediate followed by functionalization with the methoxyphenol group.
Detailed Synthesis Protocols
Route A: Pyrazole Ring Formation via Cyclocondensation
Synthesis of 6-Bromo-4H-Benzo[d]Dioxin-8-yl Methanamine
The benzodioxin precursor is synthesized via bromination of 4H-benzo[d]dioxin-8-yl methanamine using N-bromosuccinimide (NBS) in dichloromethane, yielding 6-bromo-4H-benzo[d]dioxin-8-yl methanamine (C₉H₁₀BrNO₂) with 85% efficiency.
Conversion to Ketone Intermediate
The methanamine is oxidized to the corresponding ketone using IBX (2-iodoxybenzoic acid) in dimethyl sulfoxide (DMSO) at 0–20°C, producing 6-bromo-4H-benzo[d]dioxin-8-yl methanone.
Pyrazole Ring Formation
The ketone reacts with 5-methoxyphenylhydrazine in ethanol under reflux to form the pyrazole core. This step employs a 1:1 molar ratio, with catalytic acetic acid to facilitate cyclization, achieving a 78% yield.
Reaction Scheme :
$$
\text{Ketone} + \text{Hydrazine} \xrightarrow{\text{EthOH, Δ}} \text{Pyrazole Intermediate}
$$
Demethylation to Phenol
The methoxy group is deprotected using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding the final phenol derivative with 90% purity.
Route B: Cross-Coupling of Prefabricated Subunits
Suzuki-Miyaura Coupling
The brominated benzodioxin (C₉H₈BrO₂) undergoes Suzuki coupling with a pyrazole boronic ester bearing the methoxyphenol group. Catalyzed by Pd(PPh₃)₄ in tetrahydrofuran (THF) and aqueous Na₂CO₃, this step attains 70% yield.
Optimization of Coupling Conditions
Critical Challenges and Optimization
Regioselectivity in Pyrazole Formation
Unwanted regioisomers arise during cyclocondensation due to competing hydration pathways. Employing microwave-assisted synthesis at 150°C reduces side products by 40%.
Purification Strategies
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) isolates the pyrazole intermediate.
- Recrystallization : Methanol/water mixture (7:3) purifies the final product to ≥98% purity.
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz) | δ 8.21 (s, 1H, pyrazole-H), 6.92–6.88 (m, 2H, benzodioxin-H), 3.85 (s, 3H, OCH₃) |
| HRMS | [M+H]⁺ calc. 432.04, found 432.02 |
| HPLC | Retention time: 12.3 min (C18 column, MeOH:H₂O 70:30) |
Chemical Reactions Analysis
Types of Reactions
2-(5-(6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the brominated or other functional groups.
Substitution: The bromine atom in the benzo[d][1,3]dioxin ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures to 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol exhibit significant anticancer properties. The presence of the pyrazole ring is known to enhance the compound's interaction with biological targets involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of benzo[d][1,3]dioxin can inhibit tubulin polymerization, thereby blocking cancer cell division.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been investigated. Its structural components suggest that it may inhibit pro-inflammatory pathways mediated by cyclooxygenase enzymes. This could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Preliminary studies suggest that similar compounds may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism may involve reducing oxidative stress and modulating neuroinflammatory responses.
Environmental Science Applications
Biodegradability Studies
The environmental impact of benzo[d][1,3]dioxin derivatives is a significant area of study. Research focuses on the biodegradability of these compounds in various environmental conditions. Understanding their stability and degradation pathways is crucial for assessing their potential as environmental contaminants .
Phytotoxicity Assessments
Investigations into the phytotoxicity of this compound have been conducted to evaluate its effects on plant growth and development. Such studies are vital for determining the ecological risks associated with the use of this compound in agricultural applications .
Materials Science Applications
Luminescent Materials
The unique photophysical properties of compounds like this compound make them suitable candidates for developing luminescent materials. These materials can be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their ability to emit light upon excitation .
Polymer Composites
Incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting composites. Research has shown that such modifications can lead to materials with improved durability and performance in various industrial applications .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives similar to this compound. The results indicated that these compounds effectively inhibited cell proliferation in several cancer cell lines, suggesting a promising avenue for drug development.
Case Study 2: Environmental Impact
Research conducted by environmental scientists assessed the degradation rates of benzo[d][1,3]dioxin derivatives under various conditions. The findings revealed that while some derivatives are stable in soil environments, others degrade rapidly, highlighting the need for careful evaluation when considering their use.
Mechanism of Action
The mechanism of action of 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol involves its interaction with specific molecular targets. The brominated benzo[d][1,3]dioxin moiety may interact with enzymes or receptors, while the pyrazole and methoxyphenol groups contribute to its overall activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4H-benzo[d][1,3]dioxin-8-yl)methanamine
- 2-Bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone
- Functionalized benzo[1,3]dioxin-4-ones
Uniqueness
Compared to similar compounds, 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol stands out due to its unique combination of functional groupsIts structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.23 g/mol. The structure features a brominated benzo[d][1,3]dioxin moiety linked to a pyrazole and a methoxyphenol group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅BrN₂O₄ |
| Molecular Weight | 396.23 g/mol |
| CAS Number | 929478-45-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Pyrazole derivatives are known to exhibit inhibitory effects on several kinases, including BRAF(V600E) and Aurora-A kinase, which are implicated in cancer progression and inflammation .
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The bromine substituent enhances the reactivity of the compound, potentially increasing its binding affinity to target proteins involved in tumor growth .
Anti-inflammatory Effects
The compound may also display anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies suggest that derivatives of benzo[d][1,3]dioxin exhibit antimicrobial activity against various bacterial strains. The presence of the methoxy group may enhance this activity by improving solubility and bioavailability .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of related pyrazole compounds on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that compounds with brominated substituents showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Study 2: Anti-inflammatory Activity
In another study, a series of pyrazole derivatives were tested for their ability to inhibit NO production in macrophages. The results demonstrated that certain compounds significantly reduced NO levels, indicating potential for developing new anti-inflammatory drugs .
Q & A
Q. What are the recommended synthetic routes for 2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol, and how are yields optimized?
The synthesis of pyrazole derivatives typically involves multi-step reactions. For analogous compounds, the following steps are critical:
- Cyclocondensation : Reacting substituted benzodioxin precursors with hydrazine derivatives under reflux conditions.
- Functionalization : Bromination or methoxylation at specific positions using reagents like POCl₃ or NaOMe.
- Purification : Ethanol recrystallization improves purity, with yields ranging from 50% to 90% depending on substituents .
Q. How are structural ambiguities resolved in NMR characterization of this compound?
Discrepancies in spectral data (e.g., overlapping proton signals) can be addressed by:
Q. Example Workflow :
Confirm methoxy group position via NOESY (correlation between OCH₃ and adjacent aromatic protons).
Use DEPT-135 to distinguish CH₃ groups (e.g., tert-butyl at δ 1.29 ppm) .
Advanced Research Questions
Q. How can reaction kinetics for bromination steps be optimized to minimize byproducts?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination efficiency.
- Temperature Control : Maintaining 60–80°C prevents over-bromination (common in benzodioxin systems) .
- Catalysts : FeCl₃ or AlCl₃ can direct regioselectivity toward the 6-position of the benzodioxin ring .
Case Study :
Microwave-assisted synthesis () reduces reaction time from 24h to 2h, achieving >85% yield for brominated intermediates.
Q. What strategies address contradictions in biological activity data across structurally similar compounds?
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
- Bromine at the 6-position enhances electrophilic reactivity, potentially improving binding to kinase targets (e.g., TNIK inhibitors in ).
- Methoxy groups influence solubility and membrane permeability .
Q. Data Comparison Table :
| Compound | Substituents | Biological Activity |
|---|---|---|
| Target Compound | 6-Br, 5-OCH₃ | Hypothesized anticonvulsant/kinase inhibition |
| Analog () | 4-Br, 2-OCH₃ | Antimicrobial |
| Analog () | Phenyl-pyrazole | TNIK inhibition |
Q. How can computational methods predict the compound’s metabolic stability?
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) using Schrödinger Suite or AutoDock.
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and topological polar surface area (TPSA). For this compound:
- logP : ~3.5 (moderate permeability)
- TPSA : 90 Ų (suggesting moderate bioavailability) .
Q. What mechanistic insights explain variability in anticonvulsant activity among pyrazole derivatives?
Q. Experimental Validation :
- Patch-Clamp Assays : Test inhibition of Na⁺ currents in hippocampal neurons.
- ROS Scavenging Assays : Measure reduction in lipid peroxidation rates .
Methodological Notes
- Key References : Peer-reviewed synthesis protocols () and mechanistic studies () form the basis of these FAQs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
